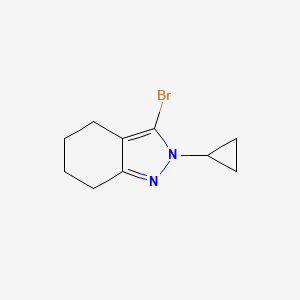![molecular formula C18H19N3O7S B2399361 2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid CAS No. 796123-90-5](/img/structure/B2399361.png)
2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid” has a CAS Number of 796123-90-5 . It has a molecular weight of 421.43 . The IUPAC name of the compound is { [4- ( { [4- (acetylamino)-3-methoxyphenyl]sulfonyl}amino)benzoyl]amino}acetic acid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C18H19N3O7S/c1-11(22)20-15-8-7-14(9-16(15)28-2)29(26,27)21-13-5-3-12(4-6-13)18(25)19-10-17(23)24/h3-9,21H,10H2,1-2H3,(H,19,25)(H,20,22)(H,23,24) . This code provides a detailed representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Structural and Chemical Studies
- Co-crystal Formation: The compound forms co-crystals with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene. These co-crystals have unique structural properties, including symmetry-independent host molecules in their unit cells (Karmakar, Kalita, & Baruah, 2009).
Catalysis and Chemical Reactions
- Catalytic Applications: In one study, sulfonated Schiff base copper(II) complexes, derived from similar compounds, demonstrated efficiency in the selective oxidation of alcohols. These complexes show potential as catalysts in chemical reactions involving organic compounds (Hazra, Martins, Silva, & Pombeiro, 2015).
Biological Applications
- Antimicrobial Properties: Derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which is structurally related to the compound , have been synthesized and shown to possess significant antimicrobial activities against various microbial strains. This suggests potential applications in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Environmental Applications
- Degradation Studies: The compound's derivatives have been involved in studies related to the degradation of environmental pollutants. For instance, research on the degradation of acetaminophen, a common pharmaceutical pollutant, involved similar compounds to understand the degradation pathways and biotoxicity of by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Medicinal Chemistry
- Synthesis of Antiprotozoal Agents: Derivatives of similar compounds have been used to synthesize antiprotozoal agents, demonstrating potential in treating diseases caused by protozoan parasites. These derivatives show strong DNA affinities and in vitro efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2005).
Synthesis of New Chemical Entities
- Novel Compound Synthesis: Researchers have synthesized novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, indicating the versatility of the compound in creating new chemical entities with potential applications in various fields (Ghandi, Zarezadeh, & Taheri, 2010).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
2-[[4-[(4-acetamido-3-methoxyphenyl)sulfonylamino]benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S/c1-11(22)20-15-8-7-14(9-16(15)28-2)29(26,27)21-13-5-3-12(4-6-13)18(25)19-10-17(23)24/h3-9,21H,10H2,1-2H3,(H,19,25)(H,20,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTWAAIDJYXBQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

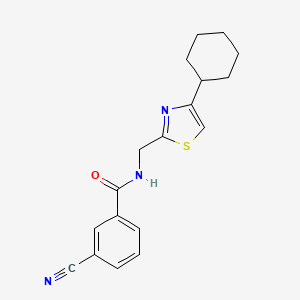
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2399279.png)


![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2399285.png)
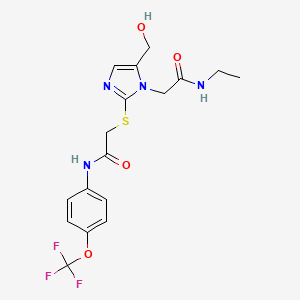

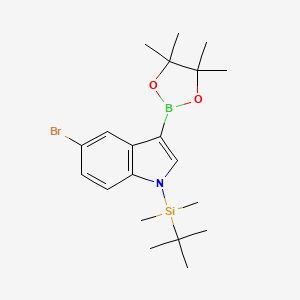
![7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine](/img/structure/B2399292.png)
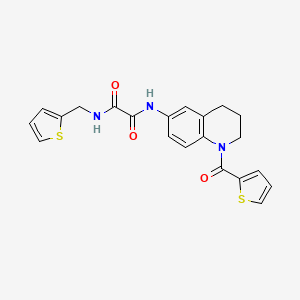
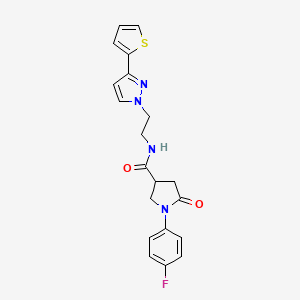

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2399300.png)
